4-(7-Aza-2-benzimidazolyl)benzamidoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

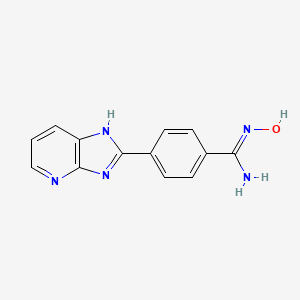

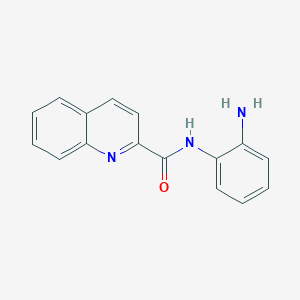

“4-(7-Aza-2-benzimidazolyl)benzamidoxime” is a chemical compound with the molecular formula C13H11O1N5 . It is a unique chemical that is used by researchers in various fields .

Molecular Structure Analysis

The molecular structure of “4-(7-Aza-2-benzimidazolyl)benzamidoxime” contains a total of 32 bonds, including 21 non-H bonds, 11 multiple bonds, 1 rotatable bond, 5 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Iminophosphorane-Mediated Annulation : The study by Molina, Lorenzo, and Aller (1992) presents the aza-Wittig-type reaction of 2-(triphenylphosphoranylideneamino)benzimidazoles with isocyanates, leading to the synthesis of 1,3,5-triazino[1,2-a]benzimidazoles. This reaction is an example of chemical synthesis involving benzimidazole derivatives (Molina, Lorenzo, & Aller, 1992).

Synthesis of Novel Nucleoside Derivatives : Papadakis et al. (2020) explored the synthesis of novel amino substituted imidazopyridine nucleoside derivatives, starting from 2-amino-6-chloropyridine, a process that involves structural analogs of benzimidazole (Papadakis et al., 2020).

Azo Benzimidazole - Biological Scaffold : Pakeeraiah et al. (2020) discuss the wide applications of benzimidazole derivatives in therapeutic areas, emphasizing their role as biological scaffolds in the development of pharmaceutical molecules (Pakeeraiah et al., 2020).

Biological Activity and Medicinal Chemistry

Antibacterial and Antiproliferative Activity : The study by Cindrić et al. (2018) highlights the antibacterial and antiproliferative activity of benzimidazole carboxamides, demonstrating their potential as antibacterial agents against various bacteria (Cindrić et al., 2018).

DNA Binding Properties of AzaHx-PI : Satam et al. (2015) describe the DNA binding properties of azaHx-PI, a fluorescent DNA recognition element derived from Hoechst 33258, which shows specificity for G·C base pairs. This study showcases the application of benzimidazole derivatives in understanding DNA interactions (Satam et al., 2015).

Antiproliferative Activity against Cancer Cells : Research by Karaaslan, Bakar, and Goker (2018) demonstrates that benzimidazole derivatives exhibit strong cytotoxic activity, particularly against breast cancer cells (MCF-7), underscoring their relevance in cancer therapy (Karaaslan, Bakar, & Goker, 2018).

Other Applications

- Synthesis of 1,2,4-Oxadiazoles : Deegan et al. (1999) demonstrate the parallel synthesis of 1,2,4-oxadiazoles using 1,1'-carbonyldiimidazole (CDI), indicating a method for efficient synthesis involving benzimidazole derivatives (Deegan, Nitz, Cebzanov, Pufko, & Porco, 1999).

Safety and Hazards

The safety data sheet for a similar compound, “4-(6-Methyl-2-benzimidazolyl)benzamidoxime”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name |

N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLSFWAWGHSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate](/img/structure/B2422944.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422955.png)

![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)